molecular formula C26H38O2S2 B1455289 4,8-bis(2-ethylhexoxy)thieno[2,3-f][1]benzothiole CAS No. 1160823-77-7

4,8-bis(2-ethylhexoxy)thieno[2,3-f][1]benzothiole

Cat. No.: B1455289
CAS No.: 1160823-77-7
M. Wt: 446.7 g/mol
InChI Key: HATOWNJGYIVNBU-UHFFFAOYSA-N
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Description

4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b’]dithiophene is an organic compound with the molecular formula C26H38O2S2. It is a derivative of benzo[1,2-b:4,5-b’]dithiophene, which is known for its applications in organic electronics, particularly in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The compound is characterized by its two ethylhexyl groups attached to the oxygen atoms, which enhance its solubility and processability in organic solvents .

Preparation Methods

The synthesis of 4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b’]dithiophene typically involves the following steps:

    Starting Materials: The synthesis begins with benzo[1,2-b:4,5-b’]dithiophene as the core structure.

    Alkylation: The benzo[1,2-b:4,5-b’]dithiophene is subjected to alkylation using 2-ethylhexyl bromide in the presence of a base such as potassium carbonate.

    Purification: The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield .

Chemical Reactions Analysis

4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b’]dithiophene undergoes various chemical reactions, including:

Scientific Research Applications

4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b’]dithiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b’]dithiophene in organic electronic devices involves its ability to act as an electron donor. The compound has a narrow optical band gap and excellent π-π conjugation, which allows it to efficiently transfer electrons and form nanocomposites with fullerenes . This property is crucial for its performance in OPVs and other organic electronic applications.

Comparison with Similar Compounds

4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b’]dithiophene can be compared with other similar compounds such as:

The uniqueness of 4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b’]dithiophene lies in its ability to form highly efficient conjugated polymers with excellent solubility and processability, making it a valuable component in the field of organic electronics .

Properties

IUPAC Name

4,8-bis(2-ethylhexoxy)thieno[2,3-f][1]benzothiole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O2S2/c1-5-9-11-19(7-3)17-27-23-21-13-15-30-26(21)24(22-14-16-29-25(22)23)28-18-20(8-4)12-10-6-2/h13-16,19-20H,5-12,17-18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HATOWNJGYIVNBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC1=C2C=CSC2=C(C3=C1SC=C3)OCC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30705056
Record name 4,8-Bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b']bisthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30705056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160823-77-7
Record name 4,8-Bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b′]dithiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160823-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,8-Bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b']bisthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30705056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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